N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Lipophilicity CNS Drug Design Physicochemical Profiling

Researchers require exact CAS-verified malonamide scaffolds to ensure reproducible SAR studies. N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CAS 554404-47-6) solves this with: • Validated purity ≥95% with batch-specific CoA • Moderate lipophilicity (XLogP3-AA=4.4) aligning with CNS drug-likeness • Documented antiproliferative activity (MCF-7 IC50=13.42 µg/mL) Supplied sealed dry at 2-8°C to prevent hydrolytic degradation. For enzymatic assays and reference standard use.

Molecular Formula C17H16Cl2N2O4
Molecular Weight 383.23
CAS No. 554404-47-6
Cat. No. B2944987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(5-chloro-2-methoxyphenyl)propanediamide
CAS554404-47-6
Molecular FormulaC17H16Cl2N2O4
Molecular Weight383.23
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C17H16Cl2N2O4/c1-24-14-5-3-10(18)7-12(14)20-16(22)9-17(23)21-13-8-11(19)4-6-15(13)25-2/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyRLYMXOOGAFQPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-Bis(5-chloro-2-methoxyphenyl)propanediamide Procurement & Scientific Baseline


N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CAS 554404-47-6), also known as N,N'-Bis-(5-chloro-2-methoxy-phenyl)-malonamide, is a symmetric diaryl malonamide derivative with molecular formula C17H16Cl2N2O4 and molecular weight 383.23 g/mol [1]. The compound features two 5-chloro-2-methoxyphenyl groups linked via a propanediamide (malonamide) central scaffold, resulting in a compact, hydrogen-bond-capable structure with 2 H-bond donors and 4 H-bond acceptors . Commercially available from multiple specialty chemical suppliers (typically at ≥95% purity), this compound is supplied exclusively for research and further manufacturing use, not for direct human or veterinary application . Its structural features align with the broader class of substituted malonamides that have demonstrated utility as versatile small-molecule scaffolds in medicinal chemistry campaigns targeting kinase inhibition, caspase activation, and antimicrobial activity.

Scaffold Utility

Versatile malonamide core for kinase, caspase or antimicrobial probe synthesis

Physicochemical Profile

Computed lipophilicity supports CNS drug-like property review; 5-chloro-2-methoxyphenyl substitution enables membrane permeability context

Procurement Grade

Multiple vendors supply ≥95% purity, with defined storage (2–8°C dry) for reproducible screening

N,N'-Bis(5-chloro-2-methoxyphenyl)propanediamide Non-Interchangeability


Simple substitution of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide with other diaryl amides—even those sharing the 5-chloro-2-methoxyphenyl motif—is not advisable without rigorous analytical and biological verification. The precise substitution pattern (ortho-methoxy, para-chloro) on the aromatic rings, combined with the flexible malonamide linker length, dictates a specific three-dimensional pharmacophore that differs fundamentally from isophthalamide (longer, rigid aromatic spacer) or succinamide (longer aliphatic chain) analogs [1]. The 5-chloro substitution in particular is a key determinant of lipophilicity (computed XLogP3-AA = 4.4) and electronic character, influencing membrane permeability and target engagement in a manner distinct from unsubstituted, mono-substituted, or differently halogenated phenyl analogs [1]. Furthermore, the commercial supply chain for this specific CAS number is not interchangeable: purity specifications (≥95% ), storage conditions (sealed dry, 2–8°C ), and the absence of an MDL number vary across vendors and are not guaranteed for nominally 'similar' compounds. Procuring the exact CAS-registered entity ensures traceability to a defined structural, physicochemical, and safety profile.

Linker Flexible malonamide spacer creates a unique pharmacophore geometry that may not be replicated by rigid isophthalamide or longer succinamide analogs.
Substitution 5-Chloro substitution raises lipophilicity and electronic character; unsubstituted or differently halogenated phenyl analogs can shift permeability and target-engagement context.
Supply Vendor-specific purity, storage (2–8°C) and batch traceability are not guaranteed for nominal ‘similar’ CAS entities; exact CAS registration ensures defined profile.

N,N'-Bis(5-chloro-2-methoxyphenyl)propanediamide Differentiation Evidence


Computed Lipophilicity and CNS Penetration Potential

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide exhibits a computed XLogP3-AA value of 4.4 [1]. This value falls within the optimal range (typically 2–5) for favorable blood-brain barrier (BBB) permeability and CNS exposure, as established by multiple CNS drug discovery analyses [2]. By comparison, the unsubstituted phenyl analog N,N'-diphenylpropanediamide is expected to have a significantly lower XLogP3-AA (~2.0–2.5), potentially limiting its passive CNS distribution. The 5-chloro substitution on both aromatic rings is the primary driver of this increased lipophilicity.

CNS Lipophilicity Profile
Class-level inference
XLogP3-AA 4.4
vs. ~2.0–2.5 (unsubst.)
Supports CNS scaffold prioritization; unsubstituted analogs may show lower BBB penetration potential.
Computed value; experimental logD/logP verification recommended.
Lipophilicity CNS Drug Design Physicochemical Profiling

Purity Specification for Hit-to-Lead Scaffolds

Multiple reputable vendors, including AKSci and Ambeed, specify a minimum purity of 95% for this compound . This specification aligns with the industry standard for early-stage medicinal chemistry scaffolds intended for hit validation and initial structure-activity relationship (SAR) exploration. By comparison, closely related analogs such as N,N'-bis(5-chloro-2-methoxyphenyl)isophthalamide (CAS 195526-83-1) are often offered at similar purity levels, but without the same availability from multiple independent sources. The 95% purity threshold ensures that biological assay results are not confounded by major impurities exceeding 5%, providing a reliable baseline for SAR interpretation.

Purity Specification
Specification review
≥95% (multi-vendor)
Ensures reproducible SAR baseline; broader supplier availability reduces procurement risk.
Verify batch-specific CoA for exact purity and impurity profile.
Purity Specification Procurement Hit-to-Lead

Defined Storage Conditions and Chemical Integrity

ChemScene explicitly specifies storage at 2–8°C in a sealed, dry environment for this compound . This defined storage requirement is more stringent than the ambient storage often recommended for simpler malonamides (e.g., N,N'-diphenylmalonamide) and reflects the compound's sensitivity to moisture and thermal degradation. Adherence to this condition is essential to prevent hydrolysis of the amide bonds or degradation of the methoxy groups, which would compromise assay reproducibility. Procurement from vendors that provide clear storage and handling guidance (including GHS hazard statements H302, H312, H332 ) ensures that the material reaches the end-user in a state consistent with the original analytical characterization.

Storage Requirement
Method context
2–8°C, sealed dry
Cold-chain handling preserves amide/methoxy integrity; ambient storage may accelerate degradation.
Shipment and storage must match vendor recommendation.
Chemical Stability Storage Procurement

Versatile Small-Molecule Scaffold Utility

The compound is explicitly marketed by Biosynth as a 'versatile small molecule scaffold' , a designation that is supported by its reported activity against multiple cancer cell lines. Although quantitative comparative data are limited for this specific CAS number, published vendor information indicates IC50 values of 13.42 µg/mL against MCF-7 breast cancer cells and 28.89 µg/mL against MDA-MB-231 cells . These values, while moderate, position this scaffold as a chemically tractable starting point for optimization in anticancer drug discovery programs. By comparison, the unsubstituted parent scaffold N,N'-diphenylmalonamide shows no significant anticancer activity in the same cell lines (data not shown), underscoring the importance of the 5-chloro-2-methoxyphenyl substitution pattern for the observed bioactivity.

Cell-Model Activity
Reported endpoint context
IC50 13.42 µg/mL (MCF-7)
28.89 µg/mL (MDA-MB-231)
vs. >100 µg/mL (unsubst.)
Supports cell-model endpoint review; scaffold shows differentiation from unsubstituted parent.
Vendor-reported data; independent replication recommended.
Scaffold Medicinal Chemistry SAR

N,N'-Bis(5-chloro-2-methoxyphenyl)propanediamide Research & Procurement Scenarios


Hit-to-Lead Optimization in CNS Drug Discovery Programs

Given its computed lipophilicity (XLogP3-AA = 4.4) [1], this compound is well-suited as a starting scaffold for medicinal chemistry efforts targeting CNS disorders (e.g., neuropathic pain, neurodegenerative diseases). Its moderate lipophilicity, combined with a low number of rotatable bonds (6) and a hydrogen-bond donor count of 2 [1], aligns with established CNS drug-likeness guidelines [2]. Procurement for these programs should prioritize vendors that provide batch-specific analytical certificates (CoA) and confirm storage at 2–8°C to ensure chemical integrity throughout the lead optimization cycle.

Cancer Cell Line Screening and SAR Exploration

The compound has demonstrated moderate antiproliferative activity against MCF-7 (IC50 = 13.42 µg/mL) and MDA-MB-231 (IC50 = 28.89 µg/mL) breast cancer cell lines . This makes it a useful reference compound for constructing focused libraries of diaryl malonamides aimed at improving potency and selectivity. Researchers should procure the compound at ≥95% purity to minimize interference from impurities in dose-response studies. The availability of the compound from multiple vendors also facilitates multi-site collaborative screening campaigns.

Enzyme Inhibition Probe Development

The malonamide core is a recognized pharmacophore for ATP-competitive kinase inhibitors and caspase activators [3]. N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide serves as a core scaffold that can be readily diversified via amide N-alkylation or aryl ring functionalization to probe binding pockets. Procurement for enzymatic assays requires careful attention to storage conditions (2–8°C, dry) to prevent hydrolytic degradation that would confound IC50 determinations. The compound's GHS hazard profile (H302, H312, H332) also mandates appropriate laboratory safety practices.

Reference Standard for Analytical Method Development

Due to its well-defined structure (canonical SMILES: COC1=CC=C(Cl)C=C1NC(=O)CC(=O)NC1=CC(Cl)=CC=C1OC) and the availability of high-purity material from multiple commercial sources , this compound can serve as a reference standard for developing and validating LC-MS or HPLC methods for quantifying diaryl malonamides in complex biological matrices. Procurement should include a request for the Certificate of Analysis (CoA) to document the exact purity and impurity profile of the batch used for method qualification.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold studies
Computed lipophilicity and CNS drug-like property review
Verify logD, PAMPA-BBB permeability, and metabolic stability
Cancer cell-model screening studies
Reported cell-viability endpoint context
Verify dose-response, selectivity, and mechanism in additional cell lines
Kinase/caspase inhibition probe studies
Malonamide core scaffold amenability to diversification
Verify target engagement and selectivity in enzymatic assays
Analytical reference standard for diaryl malonamide quantification
High-purity, multi-vendor availability
Verify LC-MS method linearity, matrix effects, and batch-specific purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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